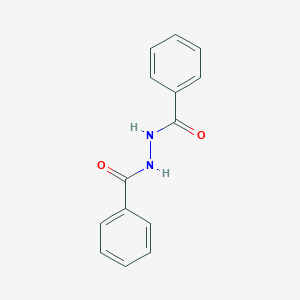

N,N'-Dibenzoylhydrazine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-benzoylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c17-13(11-7-3-1-4-8-11)15-16-14(18)12-9-5-2-6-10-12/h1-10H,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRIYLZJLGTQJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061142 | |

| Record name | Benzoic acid, 2-benzoylhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

787-84-8 | |

| Record name | Benzoic acid, 2-benzoylhydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=787-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Dibenzoylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000787848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzoylhydrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2762 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-benzoylhydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-benzoylhydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-benzoylbenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.209 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N'-DIBENZOYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3XBA6QS95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N'-Dibenzoylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N,N'-Dibenzoylhydrazine (DBH), a compound of significant interest due to its role as a key intermediate in various chemical syntheses and its notable biological activities. Derivatives of DBH have been explored as potential inhibitors for several enzymes, including the ecdysone receptor (EcR), urease, and HIV-integrase, making this synthetic procedure highly relevant for professionals in drug discovery and development[1].

The synthesis detailed below is a robust and well-established procedure involving the acylation of hydrazine with benzoyl chloride, a classic example of the Schotten-Baumann reaction.[2][3][4] This reaction is conducted in an aqueous basic medium to neutralize the hydrochloric acid formed as a byproduct.

Reaction Scheme

The overall reaction is as follows:

Caption: Synthesis of this compound from hydrazine and benzoyl chloride.

Quantitative Data Summary

The following tables provide a summary of the reagents used and the expected product characteristics for a typical laboratory-scale synthesis.

Table 1: Reagent Quantities and Molar Equivalents [5]

| Reagent | Molecular Weight ( g/mol ) | Amount Used | Moles | Molar Ratio (Relative to Hydrazine Sulfate) |

| Hydrazine Sulfate | 130.12 | 65 g | 0.5 | 1 |

| Benzoyl Chloride | 140.57 | 145 g (120 mL) | 1.03 | 2.06 |

| Sodium Hydroxide (for hydrazine generation) | 40.00 | 48 g | 1.2 | 2.4 |

| Sodium Hydroxide (for HCl neutralization) | 40.00 | 45 g | 1.1 | 2.2 |

Table 2: Product Information

| Parameter | Value |

| Product Name | This compound (1,2-Dibenzoylhydrazine) |

| Molecular Formula | C₁₄H₁₂N₂O₂ |

| Molecular Weight | 240.26 g/mol |

| Theoretical Yield | ~120 g (based on 0.5 mol hydrazine sulfate) |

| Experimental Yield | 80–90 g (66–75%)[6] |

| Melting Point | 234–238 °C[6] |

| Appearance | Fine white needles[6] |

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses[5][6].

Materials and Equipment

-

Hydrazine sulfate (65 g, 0.5 mol)

-

Sodium hydroxide (93 g total, 2.325 mol total)

-

Benzoyl chloride (145 g, 1.03 mol), freshly distilled

-

Deionized water

-

50% aqueous acetone

-

Glacial acetic acid

-

2 L three-necked flask

-

Mechanical stirrer

-

Two dropping funnels

-

Ice-water bath

-

Buchner funnel and suction flask

-

Carbon dioxide source (e.g., dry ice or gas cylinder)

Procedure

1. Preparation of Hydrazine Solution:

-

In a 2 L flask equipped with a mechanical stirrer and cooled in an ice-water bath, prepare a solution of 48 g (1.2 mol) of sodium hydroxide in 500 mL of water.[5][6]

-

To this cooled solution, add 65 g (0.5 mol) of hydrazine sulfate while stirring.[5][6]

2. Addition of Reagents (Acylation):

-

While maintaining cooling and vigorous stirring, slowly and simultaneously add 145 g (1.03 mol) of benzoyl chloride and a separate solution of 45 g (1.1 mol) of sodium hydroxide in 120 mL of water from two separate dropping funnels.[5][6]

-

The addition of benzoyl chloride should be controlled over a period of approximately 1.5 hours. The sodium hydroxide solution should be added at a slightly faster rate to maintain a basic environment.[5][6]

3. Reaction:

-

After the additions are complete, continue to stir the mixture for an additional two hours. A white precipitate of this compound will form.[5][6]

4. Work-up and Isolation of Crude Product:

-

Saturate the reaction mixture with carbon dioxide to precipitate any remaining product.[5][6]

-

Filter the crude product using suction filtration and press the solid thoroughly to remove as much liquid as possible.[5][6]

-

Grind the crude solid into a paste with 50% aqueous acetone, filter again with suction, wash with water, and press the solid as dry as possible.[5][6]

5. Purification (Recrystallization):

-

Dissolve the crude product in approximately 650 mL of boiling glacial acetic acid.[5][6]

-

Allow the solution to cool, which will cause the pure this compound to crystallize as fine white needles.[5][6]

-

Collect the purified product by suction filtration, wash with cold water, and dry under reduced pressure on a water bath.[5][6]

Safety Precautions

-

This procedure should be performed in a well-ventilated fume hood.

-

Benzoyl chloride is corrosive and a lachrymator; handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Hydrazine sulfate is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

-

Sodium hydroxide is corrosive. Handle with care.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

Caption: Workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide on 1,2-Dibenzoylhydrazine: Chemical Properties and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure elucidation, and synthesis of 1,2-Dibenzoylhydrazine (DBH). DBH, a carbohydrazide with the molecular formula C₁₄H₁₂N₂O₂, serves as a significant scaffold in medicinal chemistry and a key intermediate in organic synthesis.[1][2] Its derivatives have shown a range of biological activities, including potential as inhibitors for the ecdysone receptor, urease, and HIV-integrase.[2][3] This document consolidates key data, experimental protocols, and structural information to support research and development efforts.

Chemical and Physical Properties

1,2-Dibenzoylhydrazine is a white to light yellow crystalline solid.[1] A summary of its key physicochemical properties is presented below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂N₂O₂ | [1] |

| Molecular Weight | 240.26 g/mol | [1] |

| Melting Point | 238-240 °C | [1] |

| Boiling Point | 382.97 °C (rough estimate) | [1] |

| Density | 1.1613 g/cm³ (rough estimate) | [1] |

| Water Solubility | Very slightly soluble | [1] |

| pKa | 10.70 ± 0.23 (Predicted) | [1] |

| Appearance | White to light yellow powder/crystal | [1] |

| CAS Number | 787-84-8 | [1] |

Structure Elucidation

The definitive structure of 1,2-Dibenzoylhydrazine has been elucidated primarily through single-crystal X-ray diffraction, supported by spectroscopic methods.

Crystallographic Analysis

X-ray crystallography studies reveal that in its solid state, the 1,2-Dibenzoylhydrazine molecule possesses a notable symmetry, lying about a twofold axis.[4][5] The conformation is characterized by a trans orientation of the two carbonyl groups and the hydrogen atoms of the N-N bond with respect to each other.[4][5]

A key feature of its crystal structure is the extensive intermolecular hydrogen bonding. Molecules are linked into polymeric chains by N-H···O hydrogen bonds formed between the amide hydrogen of one molecule and the carbonyl oxygen of a neighboring molecule.[4][5] This interaction results in the formation of ten-membered rings.[4][5]

Spectroscopic Data

While detailed spectral outputs are not provided in the search results, the established structure allows for the prediction of key spectroscopic features:

-

¹H NMR: The spectrum would feature signals corresponding to the aromatic protons on the two phenyl rings and a distinct signal for the N-H protons of the hydrazine linkage.

-

¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbons and the carbons of the phenyl rings.

-

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the N-H stretching of the amide groups and the C=O (carbonyl) stretching.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 240.26 g/mol .

Experimental Protocols

The following sections detail the synthesis and purification of 1,2-Dibenzoylhydrazine.

Synthesis of 1,2-Dibenzoylhydrazine

This protocol is based on the reaction of benzoyl chloride with hydrazine sulfate in a sodium hydroxide solution.[1][6]

Materials:

-

Hydrazine sulfate (65 g, 0.5 mol)

-

Sodium hydroxide (93 g total, 2.3 mol total)

-

Benzoyl chloride (145 g, 1.03 mol), freshly distilled

-

Deionized water

-

2 L flask with mechanical stirrer

-

Two dropping funnels

-

Ice-water bath

Procedure:

-

Preparation of Hydrazine Solution: In a 2 L flask cooled in an ice-water bath, dissolve 48 g (1.2 mol) of sodium hydroxide in 500 mL of water. Add 65 g (0.5 mol) of hydrazine sulfate to this solution with continuous stirring.[6]

-

Reagent Addition: While maintaining cooling and stirring, slowly and simultaneously add 145 g (1.03 mol) of benzoyl chloride and a separate solution of 45 g (1.1 mol) of sodium hydroxide in 120 mL of water from two dropping funnels. The addition of benzoyl chloride should take approximately 1.5 hours, with the sodium hydroxide solution added slightly faster.[6]

-

Reaction: After the additions are complete, continue stirring the mixture for an additional 2 hours. A white precipitate of 1,2-dibenzoylhydrazine will form.[6]

-

Work-up: Saturate the reaction mixture with carbon dioxide to precipitate any remaining product. Filter the crude product using suction filtration and press it thoroughly to remove excess liquid.[6]

-

Initial Wash: Grind the crude product into a paste with 50% aqueous acetone, filter again with suction, and wash with water. Press the solid as dry as possible.[6]

Purification by Recrystallization

The crude product can be purified to yield fine white needles.[6]

Materials:

-

Crude 1,2-Dibenzoylhydrazine

-

Glacial acetic acid

-

Cold water

Procedure:

-

Dissolve the crude product in approximately 650 mL of boiling glacial acetic acid.[6]

-

Allow the solution to cool, which will cause the purified 1,2-dibenzoylhydrazine to separate as fine white needles.[6]

-

Collect the purified product by suction filtration.[6]

-

Wash the collected crystals with cold water.[6]

-

Dry the final product under reduced pressure on a water bath.[6]

References

- 1. chembk.com [chembk.com]

- 2. Investigating the effect of 1,2-Dibenzoylhydrazine on Staphylococcus aureus using integrated computational approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,2-Dibenzoylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

Spectroscopic Characterization of N,N'-Dibenzoylhydrazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of N,N'-Dibenzoylhydrazine, a molecule of significant interest in medicinal chemistry and materials science. This document outlines the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a foundational dataset for researchers. Detailed experimental protocols are also presented to ensure reproducibility and methodological rigor.

Introduction

This compound, also known as 1,2-dibenzoylhydrazine, possesses a symmetrical structure with two benzoyl groups attached to a hydrazine linker. This arrangement confers specific spectroscopic signatures that are crucial for its identification and characterization. Understanding these spectral properties is fundamental for quality control, reaction monitoring, and for elucidating the structural and electronic properties of this compound and its derivatives.

Spectroscopic Data Summary

The following tables summarize the quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound is characterized by signals from the aromatic protons of the benzoyl groups and the N-H protons of the hydrazine linker.

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.5 | Singlet | 2H | N-H |

| ~7.9 | Multiplet | 4H | Aromatic H (ortho) |

| ~7.5-7.6 | Multiplet | 6H | Aromatic H (meta, para) |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy reveals the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C=O (Carbonyl) |

| ~132 | Aromatic C (ipso) |

| ~131 | Aromatic C (para) |

| ~128 | Aromatic C (ortho) |

| ~127 | Aromatic C (meta) |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

Table 3: Key IR Absorption Bands for this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3300 | Strong | N-H Stretch |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~1640-1660 | Strong | C=O Stretch (Amide I) |

| ~1580, 1490 | Medium | C=C Stretch (Aromatic) |

| ~1520-1540 | Strong | N-H Bend (Amide II) |

| ~720, 690 | Strong | C-H Bend (Aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 240 | Moderate | [M]⁺ (Molecular Ion) |

| 121 | High | [C₆H₅CO]⁺ (Benzoyl cation) |

| 105 | High | [C₆H₅CO]⁺ - O (Benzoyl cation fragment) |

| 77 | High | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Sample Preparation: Approximately 5-10 mg of this compound was dissolved in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

A standard single-pulse experiment was performed.

-

Typical parameters included a 30° pulse width, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled ¹³C NMR experiment was performed.

-

Typical parameters included a 30° pulse width, a relaxation delay of 2-5 seconds, and acquisition of 1024-4096 scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts were referenced to the residual solvent peak or TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Sample Preparation (KBr Pellet Method):

-

Approximately 1-2 mg of this compound was finely ground with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition: The KBr pellet was placed in the sample holder of the FT-IR spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹ by co-adding 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment was recorded and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum, which was plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

-

Sample Introduction: A small amount of the solid this compound was introduced into the ion source via a direct insertion probe. The probe was heated to volatilize the sample.

-

Ionization: The gaseous molecules were bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Data Acquisition: The mass spectrum was recorded, showing the relative abundance of each ion as a function of its m/z value.

Workflow and Logical Relationships

The spectroscopic characterization of a compound like this compound follows a logical workflow to confirm its identity and structure.

Caption: Workflow for the spectroscopic characterization of this compound.

This diagram illustrates the logical progression from synthesis and purification to the application of various spectroscopic techniques (FT-IR, MS, and NMR) for the comprehensive analysis and final structure confirmation of this compound. Each technique provides complementary information that, when combined, offers a complete picture of the molecule's identity and structure.

Unveiling the Three-Dimensional Architecture of N,N'-Dibenzoylhydrazine: A Technical Guide

For Immediate Release

This whitepaper provides a comprehensive technical guide to the crystal structure analysis of N,N'-Dibenzoylhydrazine, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the molecule's three-dimensional conformation, intermolecular interactions, and the experimental protocols for its structural determination.

Introduction

This compound, also known as 1,2-Dibenzoylhydrazine, is a versatile organic compound with a rigid backbone that has been a subject of numerous studies due to its potential applications in various fields. Understanding its solid-state structure is crucial for elucidating structure-property relationships and for the rational design of new materials and pharmaceutical agents. This guide summarizes the key crystallographic data and experimental procedures for the analysis of this compound.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The molecule crystallizes in the monoclinic space group C 2/c.[1] A summary of the key crystallographic data is presented in the tables below.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value | Reference |

| Empirical Formula | C₁₄H₁₂N₂O₂ | [2] |

| Formula Weight | 240.26 | [2] |

| Crystal System | Monoclinic | [1] |

| Space Group | C 2/c | [1] |

| a (Å) | 14.5439 (2) | [1][2] |

| b (Å) | 9.7314 (3) | [1][2] |

| c (Å) | 9.0181 (3) | [1][2] |

| α (°) | 90 | |

| β (°) | 110.9380 (10) | [1] |

| γ (°) | 90 | |

| Volume (ų) | 1192.3(1) | Calculated from unit cell parameters |

| Z | 4 | [2] |

| R-factor | 0.053 | [2] |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| N1-N1' | 1.395(3) |

| N1-C7 | 1.341(3) |

| C7-O1 | 1.237(3) |

| C7-C1 | 1.492(3) |

Data extracted from a representative study. Bond lengths may vary slightly between different structural determinations.

Table 3: Selected Bond Angles (°)

| Angle | Value (°) |

| C7-N1-N1' | 117.1(2) |

| O1-C7-N1 | 122.9(2) |

| O1-C7-C1 | 120.3(2) |

| N1-C7-C1 | 116.8(2) |

Data extracted from a representative study. Bond angles may vary slightly between different structural determinations.

Molecular and Crystal Structure

The this compound molecule possesses a twofold rotation axis passing through the midpoint of the N-N bond.[2] The two benzoyl groups are in a trans conformation with respect to the N-N bond.[2] The molecule is not perfectly planar, with a notable dihedral angle between the phenyl ring and the adjacent amide group.[2]

In the crystal, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming polymeric chains that extend along the c-axis.[2] This hydrogen bonding motif creates ten-membered rings.[2]

Experimental Protocols

The determination of the crystal structure of this compound involves several key steps, as outlined below.

Synthesis and Crystallization

This compound can be synthesized through various methods, with a common route being the reaction of benzoyl chloride with hydrazine hydrate. Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a solution of the compound in an appropriate solvent, such as ethanol.[2]

X-ray Data Collection

A suitable single crystal is mounted on a diffractometer. Data collection is performed using graphite-monochromated MoKα radiation (λ = 0.71073 Å).[3] The diffraction data are collected at a controlled temperature, often at low temperatures, to minimize thermal vibrations.

Structure Solution and Refinement

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[4] Software packages such as SHELXTL are commonly used for structure solution and refinement.[2] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms attached to nitrogen are usually located in a difference Fourier map and refined, while other hydrogen atoms are placed in calculated positions and refined using a riding model.[4]

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure analysis and the key molecular interactions of this compound.

Conclusion

The crystal structure of this compound reveals a well-defined three-dimensional arrangement governed by intermolecular hydrogen bonding. The data and protocols presented in this guide provide a solid foundation for further research into the properties and applications of this compound and its derivatives. The detailed structural information is invaluable for computational modeling, drug design, and the development of new materials with tailored functionalities.

References

N,N'-Dibenzoylhydrazine: A Technical Guide to its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N'-Dibenzoylhydrazine (DBH) and its analogues represent a significant class of insect growth regulators (IGRs) that exhibit a highly specific and potent mechanism of action.[1] Unlike neurotoxic insecticides, DBHs act as non-steroidal agonists of the ecdysone receptor (EcR), a key regulator of insect development.[2][3] By mimicking the natural insect molting hormone, 20-hydroxyecdysone (20E), these compounds bind to the EcR and trigger a premature and incomplete molting process, which is ultimately lethal to the insect.[1][4] This targeted mode of action confers a high degree of selectivity for certain insect orders, particularly Lepidoptera, and a favorable safety profile for non-target organisms, including mammals.[2][5] This technical guide provides an in-depth exploration of the molecular mechanism of action of N,N'-dibenzoylhydrazines, detailing the involved signaling pathways, quantitative activity data, and the experimental protocols used for their characterization.

Core Mechanism of Action: Ecdysone Receptor Agonism

The primary molecular target of this compound is the ecdysone receptor (EcR), a nuclear transcription factor that plays a pivotal role in controlling insect development and molting.[6][7] The functional ecdysone receptor is a heterodimer composed of the EcR protein and the ultraspiracle protein (USP), which is a homolog of the vertebrate retinoid X receptor (RXR).[8][9]

In the absence of a ligand, the EcR/USP heterodimer can act as a transcriptional repressor.[10] The binding of the natural molting hormone, 20-hydroxyecdysone (20E), or a non-steroidal agonist like this compound, induces a conformational change in the EcR's ligand-binding domain (LBD).[11] This conformational shift facilitates the recruitment of transcriptional coactivators, leading to the activation of a cascade of ecdysone-responsive genes.[12] The activation of this genetic program in the absence of the proper developmental cues results in a catastrophic, premature molt, leading to insect mortality due to starvation and desiccation.[4]

The selectivity of diacylhydrazine insecticides for specific insect orders, such as Lepidoptera over Diptera, is attributed to structural differences in the ligand-binding pocket of the EcR among different insect species.[13][14]

The Ecdysone Signaling Pathway

The binding of this compound to the EcR/USP heterodimer initiates a well-defined signaling cascade, often referred to as the Ashburner model, which describes a hierarchical gene expression response.[15]

-

Ligand Binding and Receptor Activation: this compound enters the cell and binds to the ligand-binding pocket of the EcR subunit of the EcR/USP heterodimer.[6]

-

Conformational Change and Coactivator Recruitment: This binding event induces a conformational change in the EcR, leading to the dissociation of corepressors and the recruitment of coactivator proteins, such as Taiman.[8][16]

-

Binding to Ecdysone Response Elements (EcREs): The activated ligand-receptor-coactivator complex translocates to the nucleus and binds to specific DNA sequences known as ecdysone response elements (EcREs) located in the promoter regions of target genes.[8]

-

Transcriptional Activation of Early Genes: The binding to EcREs initiates the transcription of "early" response genes, which are themselves transcription factors (e.g., E75, Broad-Complex).[15]

-

Induction of Late Genes and Physiological Response: The protein products of the early genes then regulate the expression of a larger set of "late" genes. These late genes encode the structural proteins and enzymes necessary for the molting process, such as chitinases and proteases. The untimely expression of these genes leads to the observable and lethal premature molt.[15]

Quantitative Data

The biological activity of this compound and its analogues is quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro Activity of this compound (RH-5849) and Related Compounds

| Compound | Assay Type | Insect Species/Cell Line | Metric | Value | Reference |

| RH-5849 | Competitive Binding Assay | Drosophila melanogaster Kc cells | IC₅₀ | ~6 µM | [17] |

| RH-5849 | Reporter Gene Assay | HEK293T cells with Chilo suppressalis EcR/USP | EC₅₀ | ~10 nM | [16] |

| Ponasterone A (Natural Ecdysteroid) | Competitive Binding Assay | Drosophila melanogaster Kc cells | IC₅₀ | ~0.2 µM | [17] |

| Ponasterone A (Natural Ecdysteroid) | Reporter Gene Assay | HEK293T cells with Chilo suppressalis EcR/USP | EC₅₀ | ~1 nM | [16] |

Table 2: In Vivo Insecticidal Activity of this compound Analogues

| Compound | Insect Species | Application Method | Metric | Value | Reference |

| RH-5849 | Manduca sexta | Oral | ED₅₀ (Molt Induction) | ~0.1 µ g/larva | [18] |

| 20-Hydroxyecdysone | Manduca sexta | Oral | ED₅₀ (Molt Induction) | >67 µ g/larva | [18] |

| KU-106 | Anopheles gambiae | Larval Exposure | LC₅₀ (5 days) | 760 nM | [19] |

| Tebufenozide | Spodoptera litura | Topical | LD₅₀ | ~0.05 µ g/larva | [20] |

| Methoxyfenozide | Orius laevigatus | In vivo toxicity | - | No toxic effect | [14] |

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of specialized experimental protocols. Detailed methodologies for key experiments are provided below.

Ecdysone Receptor Competitive Binding Assay

Objective: To determine the binding affinity of a test compound for the ecdysone receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Receptor Preparation:

-

Assay Setup:

-

In microcentrifuge tubes, combine the receptor preparation with a constant concentration of a high-affinity radiolabeled ecdysteroid, such as [³H]ponasterone A.[17][21]

-

Add increasing concentrations of the unlabeled test compound (e.g., this compound) to compete for binding to the receptor.

-

Include controls for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a large excess of unlabeled 20-hydroxyecdysone).

-

-

Incubation and Separation:

-

Incubate the reaction mixtures at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Separate the receptor-bound radioligand from the unbound radioligand using a method such as dextran-coated charcoal precipitation or filtration through a glass fiber filter.

-

-

Quantification and Data Analysis:

-

Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Reporter Gene Assay for Ecdysone Agonist Activity

Objective: To measure the ability of a compound to activate the ecdysone receptor and induce the transcription of a reporter gene.[8][12]

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable host cell line, such as mammalian HEK293T cells (which lack endogenous EcR) or insect Sf9 cells.[16][22]

-

Co-transfect the cells with several plasmids:

-

An expression vector for the insect EcR gene.

-

An expression vector for the insect USP gene.

-

Optionally, an expression vector for a coactivator like Taiman to enhance sensitivity.[16]

-

A reporter plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of multiple copies of an ecdysone response element (EcRE).[8]

-

A control plasmid with a constitutively expressed gene (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

-

-

Compound Treatment:

-

After allowing time for plasmid expression (e.g., 24 hours), treat the transfected cells with a range of concentrations of the test compound (e.g., this compound).

-

Include a positive control (e.g., 20-hydroxyecdysone or ponasterone A) and a negative control (vehicle only).

-

-

Incubation and Lysis:

-

Incubate the cells with the compounds for a defined period (e.g., 24-48 hours) to allow for reporter gene expression.

-

Wash the cells with phosphate-buffered saline (PBS) and then lyse them using a suitable lysis buffer to release the cellular contents, including the reporter enzyme.

-

-

Reporter Activity Measurement and Data Analysis:

-

Measure the activity of the reporter enzyme (e.g., luminescence for luciferase, colorimetric change for β-galactosidase) using a plate reader.

-

Normalize the reporter gene activity to the activity of the control plasmid.

-

Plot the normalized reporter activity against the logarithm of the compound concentration.

-

Determine the EC₅₀ value (the concentration that elicits a half-maximal response) using a sigmoidal dose-response curve fit.

-

Insect Bioassay (Topical Application)

Objective: To determine the in vivo toxicity of a compound when applied directly to the insect's cuticle.[23][24]

Methodology:

-

Insect Rearing:

-

Rear a susceptible insect species (e.g., Spodoptera litura or Manduca sexta larvae) under controlled environmental conditions (temperature, humidity, photoperiod) to ensure a uniform and healthy test population.[23]

-

Select larvae of a specific instar and weight for the assay to minimize variability.

-

-

Preparation of Dosing Solutions:

-

Prepare a series of dilutions of the test compound in a suitable volatile solvent, such as acetone.

-

-

Application:

-

Anesthetize the larvae briefly (e.g., with CO₂ or by chilling).

-

Using a microapplicator, apply a precise volume (e.g., 1 µL) of a dosing solution to a specific location on the dorsal thorax of each larva.

-

Treat a control group with the solvent only.

-

-

Holding and Observation:

-

Place the treated larvae individually in containers with an adequate food supply.

-

Maintain the containers under the same controlled environmental conditions used for rearing.

-

Observe the larvae at regular intervals (e.g., 24, 48, 72 hours) for signs of toxicity, such as feeding cessation, developmental abnormalities (e.g., premature head capsule apolysis), and mortality.[23]

-

-

Data Analysis:

-

Record the number of dead larvae at each dose and time point.

-

Calculate the lethal dose 50 (LD₅₀), the dose required to kill 50% of the test population, using probit analysis.[23]

-

Conclusion

This compound and its derivatives are potent and selective insect growth regulators that function as agonists of the ecdysone receptor. Their mechanism of action involves the hijacking of the insect's natural molting process by prematurely activating the ecdysone signaling pathway. This leads to a lethal, abortive molt. The high specificity of these compounds for the insect EcR makes them valuable tools for pest management with minimal impact on non-target organisms. The experimental protocols detailed in this guide are fundamental for the continued research and development of this important class of insecticides.

References

- 1. Diacylhydrazine insecticide - Wikipedia [en.wikipedia.org]

- 2. Nonsteroidal ecdysone agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nonsteroidal ecdysone receptor agonists use a water channel for binding to the ecdysone receptor complex EcR/USP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. A new model for 20-hydroxyecdysone and dibenzoylhydrazine binding: a homology modeling and docking approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A new model for 20-hydroxyecdysone and dibenzoylhydrazine binding: a homology modeling and docking approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reporter gene assays for screening and identification of novel molting hormone- and juvenile hormone-like chemicals [jstage.jst.go.jp]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. biorxiv.org [biorxiv.org]

- 11. The Drosophila ecdysone receptor promotes or suppresses proliferation according to ligand level - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New reporter gene assays for detecting natural and synthetic molting hormone agonists using yeasts expressing ecdysone receptors of various insects - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mode of Action of Nonsteroidal Ecdysone Agonists, Diacylhydrazine Analogs [jstage.jst.go.jp]

- 14. Selectivity of diacylhydrazine insecticides to the predatory bug Orius laevigatus: in vivo and modelling/docking experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Ecdysone Control of Developmental Transitions: Lessons from Drosophila Research - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. RH 5849, a nonsteroidal ecdysone agonist: effects on a Drosophila cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. RH 5849, a Nonsteroidal Ecdysone Agonist: Effects on Larval Lepidoptera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A new dibenzoylhydrazine with insecticidal activity against Anopheles mosquito larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and insecticidal activity of benzoheterocyclic analogues of N'-benzoyl-N-(tert-butyl)benzohydrazide: Part 1. Design of benzoheterocyclic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. A luciferase reporter assay for ecdysone agonists using HEK293T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. entomoljournal.com [entomoljournal.com]

An In-depth Technical Guide to the Physicochemical Properties of N,N'-Dibenzoylhydrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activity of N,N'-Dibenzoylhydrazine (DBH) derivatives. These compounds have garnered significant interest, particularly in the agrochemical sector, as potent and selective insecticides. Their mode of action as nonsteroidal ecdysone agonists makes them a fascinating subject for researchers in insecticide development and endocrine disruption in insects.

Core Physicochemical Properties of this compound and Key Derivatives

This compound (DBH) is the parent compound for a class of insecticides that function as insect growth regulators. The core structure consists of a hydrazine molecule acylated with two benzoyl groups. Substitutions on the benzoyl rings and the hydrazine nitrogens lead to a wide array of derivatives with varying physicochemical properties and biological activities.

Below is a summary of the key physicochemical data for the parent compound and some of its commercially significant and novel derivatives.

Table 1: Physicochemical Properties of this compound and Selected Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Water Solubility | LogP |

| This compound | C₁₄H₁₂N₂O₂ | 240.26 | 238-240[1] | Very slightly soluble | - |

| Tebufenozide (RH-5992) | C₂₂H₂₈N₂O₂ | 352.47 | 191-191.5 | 0.83 mg/L | - |

| Methoxyfenozide (RH-2485) | C₂₂H₂₈N₂O₃ | 368.47 | 202-205 | Low | - |

| Halofenozide (RH-0345) | C₁₈H₁₉ClN₂O₂ | 330.81 | 171-173 | Low | - |

| N-(2-Chloropyridyl-3-formyl)-3-(2-chloropyridyl-3-formylamino)benzoyl hydrazine (3a) | C₁₉H₁₃Cl₂N₅O₃ | 430.25 | 253.0–253.2 | Not Reported | Not Reported |

| N-(tert-butyl)-3-(2-fluorophenyl)thiophene-2-carbohydrazide (II4) | C₁₅H₁₇FN₂OS | 292.38 | 139–140[2] | Not Reported | Not Reported |

| N-(tert-butyl)-3-(3-nitrophenyl)thiophene-2-carbohydrazide (II10) | C₁₅H₁₇N₃O₃S | 319.38 | 160–161[2] | Not Reported | Not Reported |

| N-(tert-butyl)-3-(4-nitrophenyl)thiophene-2-carbohydrazide (II11) | C₁₅H₁₇N₃O₃S | 319.38 | 166–167[2] | Not Reported | Not Reported |

Synthesis and Experimental Protocols

The synthesis of this compound derivatives typically involves the acylation of a hydrazine derivative. Below are generalized experimental protocols for the synthesis of the parent compound and a representative derivative.

General Synthesis of this compound

A common method for the synthesis of the parent this compound involves the reaction of benzoyl chloride with hydrazine hydrate in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives often follows a similar principle, starting with appropriately substituted benzoyl chlorides and/or a substituted hydrazine. For instance, the synthesis of novel diacylhydrazine derivatives with insecticidal activity can be achieved by reacting a substituted 3-acylaminobenzoyl hydrazine with a substituted acyl chloride.

Protocol for the Synthesis of Novel Diacylhydrazine Derivatives:

-

Preparation of 3-acylaminobenzoyl hydrazines: A mixture of a substituted 3-acylaminoethyl benzoate and hydrazine hydrate in ethanol is heated under reflux for approximately 4 hours. After cooling, the solid product is filtered and washed with water.

-

Synthesis of the final diacylhydrazine: The prepared 3-acylaminobenzoyl hydrazine and sodium hydroxide are dissolved in dry tetrahydrofuran. A solution of a substituted acyl chloride in dry tetrahydrofuran is then added dropwise at 0°C. The reaction mixture is stirred at room temperature for 15 hours.

-

Work-up: The reaction mixture is concentrated, and a saturated sodium bicarbonate solution is added. The mixture is stirred and then filtered to obtain the crude product.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and petroleum ether.

Experimental Determination of Physicochemical Properties

Melting Point: The melting point of the synthesized compounds is determined using a standard melting point apparatus. The compound is placed in a capillary tube and heated, and the temperature range over which the compound melts is recorded.

Solubility: The aqueous solubility of the compounds is a critical parameter. A common method involves adding an excess amount of the compound to a known volume of water and stirring the mixture until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC).

LogP (Octanol-Water Partition Coefficient): The logP value, a measure of a compound's lipophilicity, is crucial for predicting its absorption and distribution in biological systems. It is experimentally determined using methods like the shake-flask method or HPLC.

-

Shake-Flask Method: A solution of the compound is prepared in a mixture of n-octanol and water. The mixture is shaken to allow for partitioning of the compound between the two phases. After the phases have separated, the concentration of the compound in each phase is measured, and the partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

-

HPLC Method: A reversed-phase HPLC column is used, and the retention time of the compound is measured. The logP can be estimated by comparing the retention time to that of a series of standard compounds with known logP values.

Mechanism of Action: Ecdysone Agonism

This compound derivatives exert their insecticidal effect by acting as nonsteroidal agonists of the ecdysone receptor (EcR). Ecdysone is a steroid hormone in insects that plays a crucial role in molting and development.

These synthetic compounds mimic the action of the natural molting hormone, 20-hydroxyecdysone (20E). They bind to the ecdysone receptor, which then forms a heterodimer with the ultraspiracle protein (USP). This ligand-activated receptor complex binds to specific DNA response elements in the promoter regions of ecdysone-responsive genes, leading to their transcription.

The persistent activation of these genes by the stable dibenzoylhydrazine derivatives disrupts the normal molting process, leading to a premature and incomplete molt, which is ultimately lethal to the insect larva.

Ecdysone Signaling Pathway Activated by this compound Derivatives

Caption: Simplified signaling pathway of this compound derivatives as ecdysone agonists.

Conclusion

This compound derivatives represent a significant class of insecticides with a unique mode of action. Their physicochemical properties, particularly lipophilicity and solubility, are critical determinants of their biological activity. The ability to synthesize a diverse range of derivatives allows for the fine-tuning of these properties to develop more potent and selective insecticides. A thorough understanding of their synthesis, physicochemical characteristics, and the molecular pathways they influence is essential for the rational design of new and improved insect growth regulators for sustainable pest management.

References

In Silico Studies and Molecular Modeling of N,N'-Dibenzoylhydrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico studies and molecular modeling of N,N'-Dibenzoylhydrazine (DBH) and its derivatives. This compound, a key structural motif, has garnered significant attention in medicinal chemistry due to its wide range of biological activities. This document consolidates key findings from various studies, presenting quantitative data, detailed experimental protocols, and visual representations of workflows and molecular interactions to facilitate further research and drug development efforts.

Introduction to this compound and its Biological Significance

This compound and its analogs are a class of compounds characterized by a central hydrazine core flanked by two benzoyl groups. This scaffold has proven to be a versatile template for the design of novel therapeutic agents. In silico methodologies, including molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and molecular dynamics simulations, have been instrumental in elucidating the structure-activity relationships (SAR) and potential mechanisms of action of these compounds.

The diverse biological activities exhibited by this compound derivatives include:

-

Insecticidal Activity: Notably as ecdysone receptor (EcR) agonists, disrupting the molting process in insects.[1][2][3][4]

-

Anticancer Activity: Showing cytotoxic effects against various cancer cell lines.[5][6][7][8][9][10]

-

Antimicrobial Activity: Demonstrating efficacy against a range of bacteria and fungi.[11][12][13][14][15][16][17][18]

-

Enzyme Inhibition: Targeting various enzymes such as urease, HIV-integrase, monoamine oxidase (MAO), and carbonic anhydrases.[1][3][19][20]

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[21] This method is widely used to predict the binding affinity and interaction patterns of ligands with their protein targets.

Key Protein Targets

In silico studies have identified several key protein targets for this compound and its derivatives.

| Target Protein | PDB ID | Organism | Therapeutic Area | Reference |

| Ecdysone Receptor (EcR) | 1R20 | Chironomus tentans | Insecticide | [22] |

| Urease | 4H9M | Helicobacter pylori | Antibacterial | [22] |

| HIV-Integrase | 1QS4 | Human Immunodeficiency Virus 1 | Antiviral | [22] |

| Dihydrofolate Reductase (DHFR) | - | Mycobacterium tuberculosis | Antitubercular | [23] |

| Enoyl ACP Reductase (InhA) | - | Mycobacterium tuberculosis | Antitubercular | [23] |

| Carbonic Anhydrase I (hCA I) | - | Homo sapiens | Diuretic, Antiglaucoma | [20] |

| Carbonic Anhydrase II (hCA II) | - | Homo sapiens | Diuretic, Antiglaucoma | [20] |

| Monoamine Oxidase A (MAO-A) | - | Homo sapiens | Antidepressant | [19] |

| Histone Deacetylase 6 (HDAC6) | - | Homo sapiens | Anticancer | [24] |

Summary of Molecular Docking Results

The following table summarizes the binding affinities of this compound and its derivatives against various protein targets as reported in the literature.

| Compound | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Reference |

| 1,2-Dibenzoylhydrazine (DBH) | Ecdysone Receptor (EcR) | - | - | [1][3] |

| 1,2-Dibenzoylhydrazine (DBH) | Urease | - | - | [1][3] |

| 1,2-Dibenzoylhydrazine (DBH) | HIV-Integrase | - | - | [1][3] |

| Isatin Hydrazone Derivatives | HDAC6 | -7.91 (for compound 9a) | Zn2+ | [25] |

| N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives | Multidrug Efflux Pump (MATE) | - | - | [15] |

| 2-Methoxy Benzoyl Hydrazone Derivatives | Leishmania infantum Trypanothione Reductase | -9.40 (for compound M12) | - | [21] |

In Silico ADMET Prediction

ADMET prediction is a crucial step in early-stage drug discovery to assess the pharmacokinetic and pharmacodynamic properties of potential drug candidates.[21][26] In silico tools are employed to predict properties such as absorption, distribution, metabolism, excretion, and toxicity, helping to identify compounds with favorable drug-like characteristics.[24][25][27][28]

Predicted ADMET Properties of this compound Derivatives

Several studies have reported the in silico ADMET profiles of novel this compound derivatives. Generally, these compounds are predicted to have good intestinal absorption and oral bioavailability.

| Compound Series | Key ADMET Findings | Reference |

| Isatin Hydrazones | Favorable absorption, low-moderate plasma clearance, and favorable toxicity profile. | [25] |

| 2-Methoxy Benzoyl Hydrazones | Good bioavailability, with some compounds predicted to be non-toxic. | [21] |

| N-acetyl cyanoacetyl hydrazone derivatives | Predicted to have 99% confidence levels for human intestinal absorption and blood-brain barrier penetration. | [29] |

| Quinoxaline 1,4-di-N-oxide derivatives | Designed based on in silico ADMET criteria. | [26] |

| 4-[(substituted benzyl) amino]benzo hydrazides | Good pharmacokinetic and toxicity-free profiles predicted. | [30] |

Biological Activity Data

The following tables summarize the in vitro biological activities of various this compound derivatives.

Anticancer Activity

| Compound Series | Cell Line | IC50 (µM) | Reference |

| Benzothiazole Acylhydrazones | C6 (Rat brain glioma) | - | [6][10] |

| A549 (Human lung adenocarcinoma) | - | [6][10] | |

| MCF-7 (Human breast adenocarcinoma) | - | [6][10] | |

| HT-29 (Human colorectal adenocarcinoma) | - | [6][10] | |

| N-Acyl Hydrazones | MCF-7 (Breast cancer) | 7.52 ± 0.32 – 25.41 ± 0.82 | [8] |

| PC-3 (Prostate cancer) | 10.19 ± 0.52 – 57.33 ± 0.92 | [8] | |

| 2-cyano-N'-(2-cyano-3-phenylacryloyl)-3-phenylacrylohydrazides | HCT-116 (Colon carcinoma) | 3.8 ± 0.7 (for compound 5a) | [7] |

Antimicrobial Activity

| Compound Series | Microorganism | MIC (µg/mL) | Reference |

| Hydrazide-hydrazone derivatives | S. aureus, B. subtilis, E. coli, P. aeruginosa | 32-64 | [13] |

| 1,2-dihydropyrimidine derivatives | B. subtilis, S. aureus, M. luteus, E. coli, P. picketti | 0.08–1 | [13] |

| Nicotinic acid hydrazones | P. aeruginosa | 0.19-0.22 | [13] |

| Amino acid-(N'-benzoyl) hydrazide derivatives | S. aureus, E. coli | Comparable to ampicillin | [14] |

| 4-[(substituted benzyl) amino]benzo hydrazides | Mycobacterium tuberculosis H37Rv | 1.2 | [30] |

Enzyme Inhibition

| Compound Series | Enzyme | IC50 (µM) | Reference |

| Benzylidenehydrazine derivatives | α-amylase | 116.19 (for compound 9) | [31] |

| Benzylidenehydrazine derivatives | α-glucosidase | 61.16 (for compound 7) | [31] |

| 1-substituted-2-phenylhydrazone derivatives | hMAO-A | 0.028 (for compound 2b) | [19] |

| Benzimidazole-hydrazone derivatives | hCA I | 1.684 (for compound 3p) | [20] |

| Benzimidazole-hydrazone derivatives | hCA II | 2.188 - 4.334 | [20] |

Experimental and Computational Protocols

This section provides detailed methodologies for the key in silico and in vitro experiments cited in this guide.

Molecular Docking Protocol

This protocol outlines a general workflow for performing molecular docking studies with this compound derivatives.

-

Protein Preparation:

-

Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[22]

-

Remove water molecules, co-crystallized ligands, and any non-essential ions from the protein structure.

-

Add polar hydrogen atoms to the protein.

-

Assign appropriate atomic charges (e.g., Kollman charges).

-

Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock Vina).[22]

-

-

Ligand Preparation:

-

Draw the 2D structure of the this compound derivative using chemical drawing software (e.g., ChemDraw).

-

Convert the 2D structure to a 3D conformation.

-

Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).

-

Save the prepared ligand structure in a suitable format (e.g., PDBQT).

-

-

Docking Simulation:

-

Define the binding site on the protein. This can be done by specifying a grid box that encompasses the active site, often centered on a co-crystallized ligand.

-

Run the docking simulation using software such as AutoDock Vina or Discovery Studio.

-

The software will generate multiple binding poses for the ligand within the protein's active site and calculate the corresponding binding affinities.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding binding energies. The pose with the lowest binding energy is typically considered the most favorable.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer).

-

In Silico ADMET Prediction Protocol

This protocol describes a general workflow for predicting the ADMET properties of this compound derivatives.

-

Compound Input:

-

Obtain the 2D structure of the this compound derivative in a suitable format (e.g., SMILES).

-

-

Software/Server Selection:

-

Property Prediction:

-

Submit the compound's structure to the selected tool.

-

The tool will calculate a range of physicochemical and pharmacokinetic properties, including:

-

Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).

-

Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

-

Excretion: Total clearance.

-

Toxicity: AMES toxicity, hepatotoxicity.

-

-

The tool may also assess drug-likeness based on rules such as Lipinski's Rule of Five.

-

-

Data Interpretation:

-

Analyze the predicted ADMET properties to assess the compound's potential as a drug candidate.

-

Compare the predicted values against established thresholds for favorable drug-like properties.

-

Visualizations

The following diagrams illustrate key workflows and concepts related to the in silico study of this compound derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular modeling study on the structure-activity relationship of substituted dibenzoyl-1-tert-butylhydrazines and their structural similarity to 20-hydroxyecdysone - East China Normal University [pure.ecnu.edu.cn]

- 3. 1,2-Dibenzoylhydrazine as a Multi-Inhibitor Compound: A Morphological and Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A new model for 20-hydroxyecdysone and dibenzoylhydrazine binding: a homology modeling and docking approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Efficient Green Synthesis of Hydrazide Derivatives Using L-Proline: Structural Characterization, Anticancer Activity, and Molecular Docking Studies [mdpi.com]

- 8. Novel N-Acyl Hydrazone Compounds as Promising Anticancer Agents: Synthesis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer agents incorporating the N-acylhydrazone scaffold: Progress from 2017 to present - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 12. Synthesis and biological activities of new hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics | MDPI [mdpi.com]

- 17. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dergipark.org.tr [dergipark.org.tr]

- 19. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity [mdpi.com]

- 20. Synthesis and Molecular Docking of New N-Acyl Hydrazones-Benzimidazole as hCA I and II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. biointerfaceresearch.com [biointerfaceresearch.com]

- 22. benchchem.com [benchchem.com]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. chemrevlett.com [chemrevlett.com]

- 26. New hydrazine and hydrazide quinoxaline 1,4-di-N-oxide derivatives: In silico ADMET, antiplasmodial and antileishmanial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. ijbpas.com [ijbpas.com]

- 30. Synthesis, Characterization, 'ADMET-SAR' Prediction, DPPH Assay, and Anti-Mycobacterium Study of 4-[(substituted benzyl) amino]benzo hydrazides and its Hydrazones as the Acyl-CoA Carboxylase, AccD5 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Benzylidenehydrazine Derivatives: Synthesis, Antidiabetic Evaluation, Antioxidation, Mode of Inhibition, DFT and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

N,N'-Dibenzoylhydrazine: A Versatile Precursor in the Synthesis of Bioactive Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Dibenzoylhydrazine (DBH) and its derivatives represent a cornerstone in the field of organic synthesis, serving as a pivotal precursor for a diverse array of heterocyclic compounds. This technical guide provides a comprehensive overview of the synthetic utility of this compound, with a particular focus on its role in the preparation of biologically active 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. Detailed experimental protocols, quantitative data on reaction yields and biological activities, and mechanistic insights are presented to facilitate the application of this versatile molecule in research and drug development.

Introduction

N,N'-diacylhydrazines, with this compound being a prominent example, are key building blocks in the construction of various heterocyclic systems.[1] Their unique structural framework, featuring two acyl groups attached to a hydrazine moiety, allows for facile cyclization reactions to form stable five-membered rings. This property has been extensively exploited in the synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, which are privileged scaffolds in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and insecticidal properties.[2][3][4][5] This guide will delve into the core synthetic transformations of this compound and its applications in the development of bioactive molecules.

Synthesis of Heterocyclic Compounds from this compound

This compound serves as a readily available starting material for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles through cyclodehydration and thionation/cyclization reactions, respectively.

Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

The conversion of this compound to 2,5-diphenyl-1,3,4-oxadiazole is a classic example of a cyclodehydration reaction. This transformation can be achieved using a variety of dehydrating agents.[6]

This protocol describes a common and efficient method for the synthesis of 2,5-diphenyl-1,3,4-oxadiazole from this compound.[7]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) to the flask. The POCl₃ often serves as both the dehydrating agent and the solvent.

-

Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture onto crushed ice or into ice-cold water with vigorous stirring to decompose the excess POCl₃.

-

Isolation: The resulting solid precipitate is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then washed with a cold dilute sodium bicarbonate solution.

-

Purification: The crude product is dried and can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to afford pure 2,5-diphenyl-1,3,4-oxadiazole.

The yields of 2,5-disubstituted-1,3,4-oxadiazoles can vary depending on the substituents on the phenyl rings and the specific reaction conditions employed.

| Substituent (R) | Dehydrating Agent | Yield (%) | Reference |

| H | POCl₃ | Excellent | [7] |

| Various Alkyls | POCl₃ | 40-76 | [6][8] |

Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles

The synthesis of 1,3,4-thiadiazoles from this compound involves a thionation step followed by cyclization. Lawesson's reagent is a commonly used thionating agent for this purpose.[9]

This protocol outlines a one-pot procedure for the synthesis of 2,5-diphenyl-1,3,4-thiadiazole.[10]

-

Reaction Setup: To a solution of this compound (1 equivalent) in an anhydrous solvent such as toluene or xylene in a round-bottom flask, add Lawesson's reagent (0.5-1.0 equivalents).

-

Reaction Conditions: The reaction mixture is heated to reflux (typically 110-140 °C) for 2-8 hours. The reaction progress is monitored by TLC.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

Isolation and Purification: The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2,5-diphenyl-1,3,4-thiadiazole.

The yields for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles are generally good to excellent.

| Substituent (R) | Thionating Agent | Yield (%) | Reference |

| Aryl | Lawesson's Reagent | 75-97 | [10] |

| Phenyl | Lawesson's Reagent | 74-91 | [11] |

Characterization of Synthesized Heterocycles

The synthesized 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives are typically characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Spectroscopic Data for 2,5-Diphenyl-1,3,4-oxadiazole

| Technique | Observed Signals |

| ¹H NMR (CDCl₃, δ ppm) | 8.10-8.20 (m, 4H, Ar-H), 7.50-7.60 (m, 6H, Ar-H) |

| ¹³C NMR (CDCl₃, δ ppm) | 165.0 (C=N), 131.8 (Ar-C), 129.1 (Ar-C), 126.9 (Ar-C), 124.5 (Ar-C) |

| IR (KBr, cm⁻¹) | ~1615 (C=N), ~1550 (C=C), ~1240 (C-O-C) |

Spectroscopic Data for 2,5-Diphenyl-1,3,4-thiadiazole

| Technique | Observed Signals |

| ¹H NMR (DMSO-d₆, δ ppm) | 7.95-8.05 (m, 4H, Ar-H), 7.50-7.65 (m, 6H, Ar-H) |

| ¹³C NMR (DMSO-d₆, δ ppm) | 171.1 (C=N), 132.5 (Ar-C), 131.0 (Ar-C), 129.8 (Ar-C), 127.2 (Ar-C) |

| IR (KBr, cm⁻¹) | ~1600 (C=N), ~1480 (C=C), ~700 (C-S) |

Applications in Drug Development and Agrochemicals

Derivatives of this compound and the resulting heterocyclic compounds have shown significant promise in various applications, particularly in drug discovery and the development of new agrochemicals.

Anticancer Activity

Numerous 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anticancer properties. These compounds have demonstrated cytotoxicity against various cancer cell lines.

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| Oxadiazole Derivative 8 | HepG2 | 1.2 ± 0.2 | [3] |

| Oxadiazole Derivative 9 | HepG2 | 0.8 ± 0.2 | [3] |

| Oxadiazole/Chalcone Hybrid 8v | K-562 | 1.95 | [4] |

| Oxadiazole/Chalcone Hybrid 8v | Jurkat | 2.36 | [4] |

| Oxadiazole/Chalcone Hybrid 8v | KG-1a | 3.45 | [4] |

| AMK OX-8, 9, 11, 12 | HeLa, A549 | Potent | [2] |

| 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles | HT-29, MDA-MB-231 | Active | [12] |

Insecticidal Activity

Dibenzoylhydrazine derivatives are a well-established class of insecticides that act as ecdysone receptor agonists, disrupting the molting process in insects.[13]

| Compound | Insect Species | LC₅₀ (mg L⁻¹) | Reference |

| 10g | Plutella xylostella | 27.49 | [14] |

| 10h | Plutella xylostella | 23.67 | [14] |

| 10w | Plutella xylostella | 28.90 | [14] |

| Tebufenozide (Reference) | Plutella xylostella | 37.77 | [14] |

| Compound ID | R1 Group | R2 Group | LD₅₀ (µg/mg insect) | Reference |

| 2bo | 4-Cl-Ph | 4-t-Bu-Ph | 0.08 | [13] |

| 2kb | 4-CF₃-Ph | 4-t-Bu-Ph | 0.12 | [13] |

| 3ab | 4-Et-Ph | 3,5-(CH₃)₂-Ph | 0.18 | [13] |

Conclusion

This compound is a remarkably versatile and accessible precursor for the synthesis of a wide range of heterocyclic compounds, most notably 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. The synthetic methodologies are generally robust and high-yielding, providing a straightforward entry into these important chemical classes. The significant biological activities exhibited by the derivatives of these scaffolds, including potent anticancer and insecticidal effects, underscore the importance of this compound in modern medicinal and agricultural chemistry. This guide provides the fundamental knowledge and practical protocols to empower researchers in their efforts to discover and develop novel bioactive molecules based on this privileged starting material.

References

- 1. ijper.org [ijper.org]

- 2. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Synthesis and fungicidal activity of novel 2,5-disubstituted-1,3,4- thiadiazole derivatives containing 5-phenyl-2-furan - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Synthesis and insecticidal activity of diacylhydrazine derivatives containing a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis and Insecticidal Studies of N,N'-Dibenzoylhydrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, mechanism of action, and insecticidal evaluation of N,N'-dibenzoylhydrazine derivatives. Detailed experimental protocols and quantitative data are presented to facilitate research and development in this class of insecticides.

Introduction

This compound derivatives are a significant class of insect growth regulators (IGRs) that exhibit potent and selective insecticidal activity, primarily against lepidopteran pests.[1][2] Their novel mode of action as non-steroidal ecdysone agonists makes them valuable components of integrated pest management (IPM) programs.[3] These compounds mimic the natural insect molting hormone, 20-hydroxyecdysone (20E), by binding to the ecdysone receptor (EcR).[1][3] This interaction triggers a premature and lethal larval molt, leading to effective pest control.[4][5] Their high target specificity and low mammalian toxicity profile make them environmentally attractive alternatives to conventional broad-spectrum insecticides.[4]

Mechanism of Action: Ecdysone Receptor Agonism

The insect molting process is meticulously regulated by the steroid hormone 20-hydroxyecdysone.[6] This hormone binds to a heterodimeric nuclear receptor complex composed of the ecdysone receptor (EcR) and the ultraspiracle protein (USP).[7][8] The activated EcR/USP complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes.[5][7] This binding initiates a transcriptional cascade, leading to the expression of genes responsible for molting and metamorphosis.[6][7]

This compound derivatives act as agonists of the ecdysone receptor.[1] They bind to the ligand-binding domain of the EcR, mimicking the action of 20E and activating the receptor complex.[1][3] This untimely activation of the ecdysone signaling pathway induces a precocious and incomplete molt in larval insects, which is ultimately fatal.[4][5]

Figure 1: Simplified signaling pathway of this compound derivatives.

Synthesis of this compound Derivatives